molecular formula C10H11ClO2 B6332966 o-Cumenyl chloroformate CAS No. 42571-81-3

o-Cumenyl chloroformate

Cat. No.: B6332966
CAS No.: 42571-81-3
M. Wt: 198.64 g/mol
InChI Key: PACHGVCDFBIVDA-UHFFFAOYSA-N
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Description

o-Cumenyl chloroformate: is an organic compound with the molecular formula C10H11ClO2 . It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

o-Cumenyl chloroformate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce protective groups.

    Biology: Utilized in the modification of biomolecules for analytical purposes.

    Medicine: Employed in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Cumenyl chloroformate can be synthesized through the reaction of o-cumenyl alcohol with phosgene . The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves a continuous process where phosgene is reacted with o-cumenyl alcohol in a reactor. The reaction mixture is then passed through a series of purification steps to isolate the desired product. The use of advanced technologies ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: o-Cumenyl chloroformate undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form carbamates.

    Esterification Reactions: It reacts with alcohols to form carbonate esters.

    Mixed Anhydride Formation: It reacts with carboxylic acids to form mixed anhydrides.

Common Reagents and Conditions:

    Amines: Used in the formation of carbamates.

    Alcohols: Used in esterification reactions.

    Carboxylic Acids: Used in the formation of mixed anhydrides.

    Bases: Such as pyridine, are used to neutralize the hydrochloric acid formed during the reactions.

Major Products:

    Carbamates: Formed from the reaction with amines.

    Carbonate Esters: Formed from the reaction with alcohols.

    Mixed Anhydrides: Formed from the reaction with carboxylic acids.

Mechanism of Action

The mechanism of action of o-cumenyl chloroformate involves its reactivity with nucleophiles. The compound reacts with nucleophilic groups such as amines, alcohols, and carboxylic acids, leading to the formation of carbamates, carbonate esters, and mixed anhydrides, respectively. The molecular targets include the nucleophilic sites on the reacting molecules, and the pathways involve nucleophilic substitution reactions.

Comparison with Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Phenyl chloroformate

Comparison: o-Cumenyl chloroformate is unique due to the presence of the o-cumenyl group, which imparts specific reactivity and properties to the compound. Compared to methyl and ethyl chloroformates, this compound has a bulkier structure, which can influence its reactivity and the types of reactions it undergoes. Phenyl chloroformate, on the other hand, has a similar aromatic structure but lacks the isopropyl group present in this compound, leading to differences in steric and electronic effects.

Properties

IUPAC Name

(2-propan-2-ylphenyl) carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)8-5-3-4-6-9(8)13-10(11)12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACHGVCDFBIVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195349
Record name o-Cumenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42571-81-3
Record name 2-(1-Methylethyl)phenyl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42571-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Cumenyl chloroformate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Cumenyl chloroformate
Source EPA DSSTox
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Record name o-cumenyl chloroformate
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Record name O-CUMENYL CHLOROFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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